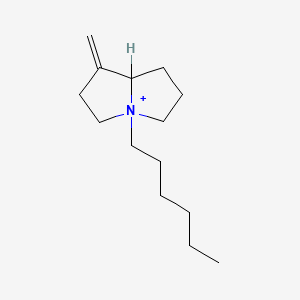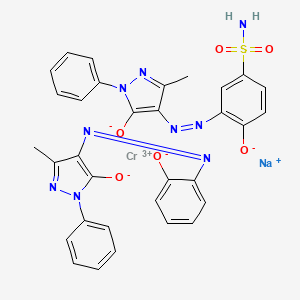
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound features an epoxy group attached to a phenylbarbituric acid structure, which may confer unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxy group.
-
Step 1: Formation of Chlorohydrin
Reactants: Phenylbarbituric acid, epichlorohydrin
Conditions: Basic medium (e.g., sodium hydroxide)
Reaction: Phenylbarbituric acid reacts with epichlorohydrin to form the chlorohydrin intermediate.
-
Step 2: Cyclization to Form Epoxy Group
Conditions: Elevated temperature
Reaction: The chlorohydrin intermediate undergoes cyclization to form the epoxy group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.
Biology: Studied for its potential biological activity, including its effects on the central nervous system.
Medicine: Investigated for its potential use as a sedative or hypnotic agent.
Industry: Utilized in the production of polymers and other materials where epoxy functionality is desired.
Mécanisme D'action
The mechanism of action of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. The compound may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The epoxy group may also interact with various enzymes and proteins, potentially modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbarbituric Acid: Lacks the epoxy group, resulting in different chemical and biological properties.
5-(2,3-Epoxypropyl)barbituric Acid: Similar structure but without the phenyl group.
Glycidyl Methacrylate: Contains an epoxy group but is not a barbiturate.
Uniqueness
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is unique due to the presence of both the epoxy group and the phenylbarbituric acid structure. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65685-95-2 |
|---|---|
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O4/c16-10-13(6-9-7-19-9,8-4-2-1-3-5-8)11(17)15-12(18)14-10/h1-5,9H,6-7H2,(H2,14,15,16,17,18) |
Clé InChI |
VVAYGSNAYDPSIV-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
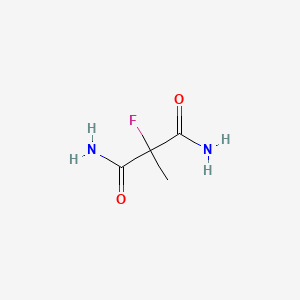
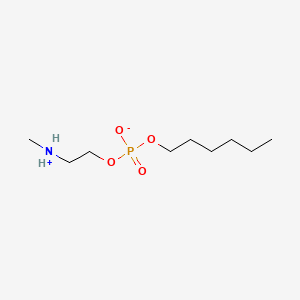
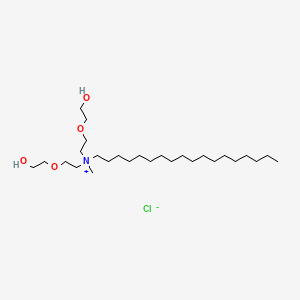
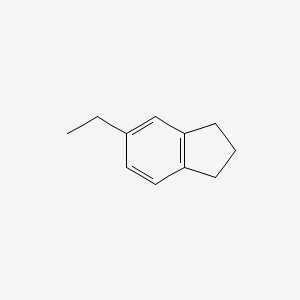

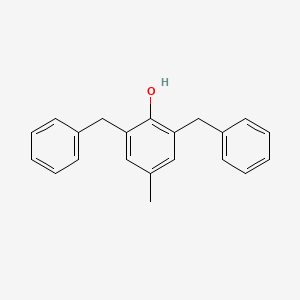
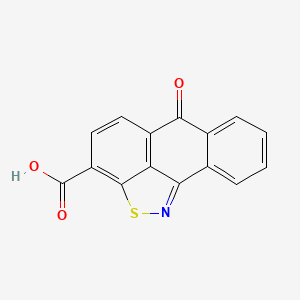
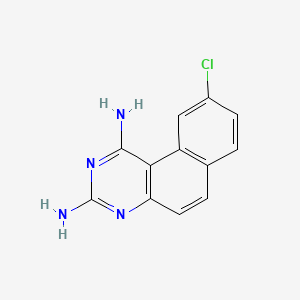
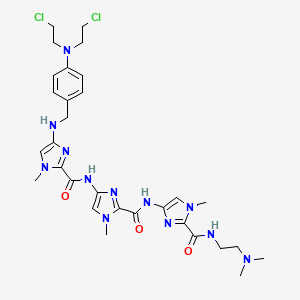
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)
